Juncin O
Description
Juncin O is a secondary metabolite isolated from the gorgonian coral Junceella juncea (outer red layer), specifically from the traditional Chinese medicinal source "DENG XIN LIU SHAN HU." It is described as a white amorphous powder with an optical rotation of $[α]_D = -14^\circ$ (in pyridine, $c = 0.4$) and a low yield of 0.00022% . Its structural classification remains undefined in the literature, though it is hypothesized to belong to the briarane diterpenoid family based on its co-occurrence with structurally characterized analogs like Juncenolides and Juncins (e.g., Juncin Z, Q) in Junceella species .
Properties
Molecular Formula |
C33H43ClO14 |
|---|---|
Molecular Weight |
699.1 g/mol |
IUPAC Name |
[(1S,2S,3R,4R,7R,8S,10Z,12S,13S,14R,15R,16R,17R)-2,12,14,16-tetraacetyloxy-8-chloro-3-hydroxy-4,13-dimethyl-9-methylidene-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadec-10-ene-17,2'-oxirane]-15-yl] 3-methylbutanoate |
InChI |
InChI=1S/C33H43ClO14/c1-14(2)12-22(39)47-24-27(44-18(6)36)31(9)21(43-17(5)35)11-10-15(3)23(34)26-33(41,16(4)30(40)48-26)29(46-20(8)38)25(31)32(13-42-32)28(24)45-19(7)37/h10-11,14,16,21,23-29,41H,3,12-13H2,1-2,4-9H3/b11-10-/t16-,21-,23-,24+,25+,26-,27-,28+,29-,31+,32-,33-/m0/s1 |
InChI Key |
ISFPRQNTHBRRDU-UEAWHXESSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C)[C@@H]2Cl)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(C=CC(=C)C2Cl)OC(=O)C)(C(C(C(C34CO4)OC(=O)C)OC(=O)CC(C)C)OC(=O)C)C)OC(=O)C)O |
Synonyms |
juncin O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Juncin O shares its natural source (Junceella juncea) with several structurally related compounds, including Juncenolides A–F and Juncins P, Q, and Z. Key physicochemical distinctions are summarized in Table 1.
Table 1. Comparative Physicochemical Properties of this compound and Analogs
| Compound | Physical Form | Melting Point (°C) | Optical Rotation $[α]_D$ | Yield (%) | Source |
|---|---|---|---|---|---|
| This compound | White amorphous powder | Not reported | -14° (pyridine) | 0.00022 | Junceella juncea |
| Juncenolide A | Colorless prism | 203–205 | Not reported | 0.00018 | Junceella juncea |
| Juncin Q | White powder | Not reported | -14° (pyridine) | 0.00022 | Junceella juncea |
| Juncin Z | Not reported | Not reported | Not reported | Not reported | Junceella fragilis |
| Juncenolide B | Non-crystalline solid | Not reported | Not reported | Not reported | Junceella juncea |
Key Observations :
- Unlike crystalline Juncenolide A, this compound is amorphous, which may correlate with differences in bioactivity .
Pharmacological Activities
Cytotoxicity
This compound is distinguished by its lack of cytotoxicity compared to its analogs (Table 2).
Table 2. Cytotoxicity Profiles of this compound and Related Compounds
Key Observations :
- Juncenolide A shows potent cytotoxicity (LD50 ~3–6 µg/mL), likely due to its rigid prismatic structure and functional groups (e.g., acetyloxy or epoxy moieties) absent in this compound .
- Juncin Z, isolated from Junceella fragilis, exhibits cytotoxicity against leukemia cells (CCRF-CEM), highlighting interspecies variability in bioactivity .
Anti-Inflammatory and Antimicrobial Activity
- Juncins S/U were tested for antimicrobial activity against E.
Structural and Functional Divergence
- Briarane Diterpenoid Framework: While this compound’s structure is undefined, analogs like Juncin Z and Juncenolides belong to the briarane family, characterized by a bicyclic core with epoxy and acetyloxy substitutions. For example, Juncin Z contains an 11,20-epoxy group critical for its anti-inflammatory activity .
- Functional Group Influence : The absence of cytotoxic activity in this compound may stem from missing electronegative groups (e.g., acetyloxy at C-4 in Juncin X) or conformational flexibility due to its amorphous state .
Q & A
Q. What interdisciplinary frameworks enhance mechanistic studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
